2-(4-Chloro-2-formylphenoxy)acetamide
Overview
Description
“2-(4-Chloro-2-formylphenoxy)acetamide” is a chemical compound with the CAS Number: 590376-72-0 and a molecular weight of 213.621. It has a linear formula of C9 H8 Cl N O31.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Chloro-2-formylphenoxy)acetamide”. However, acetamide can be prepared by various methods such as the rapid distillation of ammonium acetate, heating ammonium acetate in a sealed tube and distilling the product, treating acetic anhydride with ammonia, and heating a mixture of ammonium chloride and sodium acetate2.Molecular Structure Analysis
The InChI code for “2-(4-Chloro-2-formylphenoxy)acetamide” is 1S/C9H8ClNO3/c10-7-1-2-8 (6 (3-7)4-12)14-5-9 (11)13/h1-4H,5H2, (H2,11,13)1. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “2-(4-Chloro-2-formylphenoxy)acetamide”. However, it’s worth noting that the compound contains functional groups such as the acetamide group and the chloro group, which are known to participate in various chemical reactions.Physical And Chemical Properties Analysis
“2-(4-Chloro-2-formylphenoxy)acetamide” is a solid at room temperature1. It has a purity of 95%1.Scientific Research Applications
Insecticidal Applications
A study by Rashid et al. (2021) explored the synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, for potential insecticidal applications. These compounds demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, suggesting their potential as insect control agents (Rashid et al., 2021).
Antimicrobial Properties
Fuloria et al. (2009) investigated the antimicrobial properties of derivatives of 2-(4-Chloro-3-methylphenoxy)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) explored the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, as potential anticancer, anti-inflammatory, and analgesic agents. The study found that these compounds showed promising anticancer and anti-inflammatory activities (Rani et al., 2014).
Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Golota et al. (2015) focused on the rational design of new NSAIDs using 4-thiazolidinone derivatives of 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides. Their research indicated that these compounds demonstrate significant anti-exudative activity, highlighting their potential as NSAIDs (Golota et al., 2015).
Synthesis of Polybenzimidazoles
Begunov and Valyaeva (2015) reported on the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide. This research contributes to the development of materials science, particularly in the field of high-performance polymers (Begunov & Valyaeva, 2015).
Safety And Hazards
The safety data sheet (SDS) for “2-(4-Chloro-2-formylphenoxy)acetamide” can be found at the provided link1. It’s important to handle this chemical with appropriate safety measures.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “2-(4-Chloro-2-formylphenoxy)acetamide”. However, given its unique structure, it could be of interest in various fields of research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDXYAHRSNFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366970 | |
Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-formylphenoxy)acetamide | |
CAS RN |
590376-72-0 | |
Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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